molecular formula C5H9NO B13496827 2,2-Dimethylazetidin-3-one

2,2-Dimethylazetidin-3-one

Cat. No.: B13496827
M. Wt: 99.13 g/mol
InChI Key: DUOQLFIRTVLKHS-UHFFFAOYSA-N
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Description

2,2-Dimethylazetidin-3-one: is a four-membered lactam with the molecular formula C₅H₉NO It is a derivative of azetidinone, characterized by the presence of two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylazetidin-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,2-dimethyl-1,3-dibromopropane with sodium amide in liquid ammonia can yield this compound. Another method involves the reduction of 2,2-dimethyl-3-oxobutanenitrile using lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves the optimization of these synthetic routes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylazetidin-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Oxidation typically yields oxo derivatives.

    Reduction: Reduction can produce amine derivatives.

    Substitution: Substitution reactions result in various N-substituted azetidinones.

Scientific Research Applications

2,2-Dimethylazetidin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and as a scaffold for drug design.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylazetidin-3-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

  • 1-Acetyl-2,2,4,4-tetramethylazetidin-3-one
  • 1-Benzoylazetidin-3-one
  • 1-t-Butyl-2,2-dimethylazetidin-3-one

Comparison: 2,2-Dimethylazetidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2,2-dimethylazetidin-3-one

InChI

InChI=1S/C5H9NO/c1-5(2)4(7)3-6-5/h6H,3H2,1-2H3

InChI Key

DUOQLFIRTVLKHS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CN1)C

Origin of Product

United States

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